molecular formula C10H10O5 B8759569 Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Cat. No. B8759569
M. Wt: 210.18 g/mol
InChI Key: ZJXPBEXOGWFULD-UHFFFAOYSA-N
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Patent
US06306852B1

Procedure details

Lithium chloride (11.8 g), potassium hydroxide (31.4 g) and tetrabutylammonium bromide (4.5 g) were dissolved in a mixture of 1,4-dioxane (120 ml) and water (120 ml). Piperonal (21 g, 140 mmol) was added to this vigorously stirred ice-cold mixture, and after 10 minutes bromoform (12.2 ml, 140 mmol) was added dropwise over ˜30 minutes. Stirring was continued for 20 hours at ambient temperature. Water (500 ml) was added and the mixture warmed to dissolve the precipitate. After washing with diethylether, the aqueous solution was acidified with concentrated hydrochloric acid. The crude carboxylic acid intermediate was isolated by extraction with diethylether and evaporation in vacuo. The residue was dissolved in methanol (500 ml) and acidified with 20 drops of concentrated sulphuric acid. The solution was heated to reflux for 2 hours, then cooled and evaporated in vacuo. The residue was dissolved in diethylether and washed with water. The organic fraction was dried (magnesium sulphate), and concentrated in vacuo. Flash chromatography using dichloromethane as eluant, and then recrystallisation from diisopropylether gave 13.2 g of the subtitle compound. (m.p. 93-95° C.)
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
12.2 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[OH-:3].[K+].[CH:5]1[C:10]([CH:11]=[O:12])=[CH:9][C:8]2[O:13][CH2:14][O:15][C:7]=2[CH:6]=1.C(Br)(Br)Br.O1C[CH2:24][O:23][CH2:22]C1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.CO.S(=O)(=O)(O)O>[O:15]1[C:7]2[CH:6]=[CH:5][C:10]([CH:11]([OH:12])[C:24]([O:23][CH3:22])=[O:3])=[CH:9][C:8]=2[O:13][CH2:14]1 |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
31.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Four
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
WASH
Type
WASH
Details
After washing with diethylether
CUSTOM
Type
CUSTOM
Details
The crude carboxylic acid intermediate was isolated by extraction with diethylether and evaporation in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethylether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallisation from diisopropylether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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